1-Cyclopentyl-4-((methylamino)methyl)pyrrolidin-2-one HCl
Description
Properties
IUPAC Name |
1-cyclopentyl-4-(methylaminomethyl)pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c1-12-7-9-6-11(14)13(8-9)10-4-2-3-5-10;/h9-10,12H,2-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRORSJPNHKSBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC(=O)N(C1)C2CCCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-4-((methylamino)methyl)pyrrolidin-2-one hydrochloride typically involves the reaction of cyclopentanone with methylamine and a suitable pyrrolidinone derivative under controlled conditions . The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize impurities, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-4-((methylamino)methyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
1-Cyclopentyl-4-((methylamino)methyl)pyrrolidin-2-one HCl has been investigated for its potential therapeutic effects in various medical conditions:
- Antidepressant Activity : Research indicates that derivatives of pyrrolidine compounds exhibit significant antidepressant-like effects. Studies have shown that modifications in the pyrrolidine structure can enhance serotonin and norepinephrine reuptake inhibition, which is crucial for antidepressant efficacy .
- Neuroprotective Effects : The compound's ability to interact with neurotransmitter systems suggests potential neuroprotective properties. It may help in conditions like Alzheimer's disease by inhibiting neuroinflammation and oxidative stress .
Drug Development
The compound serves as a scaffold for developing new drugs targeting specific biological pathways:
- Inhibitors of Enzymatic Activity : The structural characteristics of this compound make it a candidate for developing inhibitors against various enzymes involved in metabolic pathways. For instance, it has been explored as a potential inhibitor of polo-like kinase 1 (Plk1), which plays a critical role in cancer cell proliferation .
Synthetic Chemistry
In synthetic organic chemistry, this compound is utilized as an intermediate in synthesizing more complex molecules:
- Building Block for Complex Molecules : Its unique structure allows it to act as a versatile building block for synthesizing other pharmaceutical compounds, particularly those requiring a pyrrolidine moiety .
Case Study 1: Antidepressant Properties
A study published in Journal of Medicinal Chemistry examined various pyrrolidine derivatives, including this compound. The results indicated that certain modifications led to enhanced binding affinity at serotonin receptors, correlating with improved antidepressant activity in animal models .
Case Study 2: Cancer Therapeutics
Research highlighted the use of pyrrolidine derivatives as Plk1 inhibitors. The study demonstrated that compounds similar to this compound showed promise in inhibiting Plk1 activity, leading to reduced tumor growth in xenograft models .
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-4-((methylamino)methyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-Benzyl-4(S)-hydroxy-pyrrolidin-2-one
- Structure : Pyrrolidin-2-one with a benzyl group at position 1 and a hydroxyl group at position 4 (S-configuration).
- The hydroxyl group at position 4 contrasts with the (methylamino)methyl group, affecting hydrogen-bonding capacity and basicity.
- Implications: The hydroxyl group may enhance solubility but reduce membrane permeability relative to the methylamino moiety .
4’-Methyl-α-Pyrrolidinohexanophenone HCl
- Structure: A hexanophenone backbone with a pyrrolidine ring and a 4’-methylphenyl group.
- Key Differences: The pyrrolidine ring (secondary amine) differs from the pyrrolidin-2-one (lactam) core, impacting electron distribution and reactivity. The hexanophenone chain adds significant lipophilicity compared to the compact cyclopentyl group.
- Implications : The ketone functionality may confer metabolic instability compared to the lactam’s cyclic amide structure .
(4S)-4-Aminopyrrolidin-2-one HCl
- Structure: Pyrrolidin-2-one with an amino group at position 4 (S-configuration).
- Key Differences: The primary amine at position 4 contrasts with the (methylamino)methyl group, altering steric effects and pH-dependent ionization. The absence of a cyclopentyl group reduces steric hindrance at position 1.
- Implications: The primary amine may enhance interactions with acidic biological targets but reduce metabolic stability compared to methylamino derivatives .
4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid-methyl ester · HCl
- Structure: Pyrrole ring with amino and ester groups at positions 4 and 2, respectively.
- Key Differences :
- The aromatic pyrrole ring differs from the saturated pyrrolidin-2-one , affecting conjugation and solubility.
- The ester group introduces hydrolytic liability absent in the lactam-based target compound.
- Implications : The pyrrole core may limit hydrogen-bonding capacity but improve aromatic stacking interactions .
Data Table: Structural and Physicochemical Comparisons
| Compound Name | Core Structure | Position 1 Substituent | Position 4 Substituent | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| 1-Cyclopentyl-4-((methylamino)methyl)pyrrolidin-2-one HCl | Pyrrolidin-2-one | Cyclopentyl | (Methylamino)methyl | ~260 (estimated) | Lactam, basic side chain |
| 1-Benzyl-4(S)-hydroxy-pyrrolidin-2-one | Pyrrolidin-2-one | Benzyl | Hydroxyl (S-configuration) | ~207 (estimated) | Polar hydroxyl group |
| 4’-Methyl-α-Pyrrolidinohexanophenone HCl | Hexanophenone | 4’-Methylphenyl | Pyrrolidine | 295.9 | High lipophilicity, ketone |
| (4S)-4-Aminopyrrolidin-2-one HCl | Pyrrolidin-2-one | None | Amino (S-configuration) | 138.6 (base) + HCl | Primary amine, compact structure |
| 4-Amino-1-methyl-1H-pyrrole-2-carboxylate ester HCl | Pyrrole | Methyl | Amino, ester | 190.63 | Aromatic, ester functionality |
Biological Activity
1-Cyclopentyl-4-((methylamino)methyl)pyrrolidin-2-one HCl, a compound with the molecular formula C11H20N2O·HCl, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various models, and structure-activity relationships (SAR) based on recent studies.
The compound is characterized by its unique structure, which includes a cyclopentyl group and a pyrrolidinone moiety. The InChI key for this compound is CMJWXBSCYITFKX-UHFFFAOYSA-N, and it has a CAS number of 1609399-75-8. Its physical form is typically a liquid with a purity of 95% .
Research indicates that this compound may act through modulation of various neurotransmitter systems, particularly those involving monoamines. Its structural similarity to other psychoactive compounds suggests potential interactions with receptors such as dopamine and serotonin, which are crucial in mood regulation and cognitive functions .
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its effects in vitro and in vivo:
In Vitro Studies
- Antitumor Activity : Preliminary studies have shown that compounds with similar structures exhibit significant antitumor effects. For instance, compounds derived from pyrrolidine frameworks have demonstrated the ability to inhibit cell proliferation in various cancer cell lines .
- Neuropharmacological Effects : The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Studies have indicated that similar compounds can enhance cognitive function and reduce anxiety-like behaviors in animal models .
In Vivo Studies
- Xenograft Models : In vivo studies using xenograft models have demonstrated the efficacy of related compounds in reducing tumor size and improving survival rates in mice implanted with cancer cells. For example, one study reported a 55% reduction in tumor viability after treatment with a structurally similar compound at a concentration of 10 μM .
- Behavioral Assessments : Behavioral tests on rodents have shown that administration of related compounds can lead to significant improvements in anxiety and depression-like behaviors, suggesting potential therapeutic benefits for psychiatric conditions .
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar pyrrolidine derivatives provide insights into the biological activity of this compound. Key findings include:
| Compound Modification | Effect on Activity |
|---|---|
| Addition of basic amine groups | Increased receptor affinity |
| Alteration of cyclopentyl group | Variable effects on potency |
| Modifications at the pyrrolidinone position | Significant changes in biological activity |
These modifications highlight the importance of specific structural features for enhancing biological activity and receptor selectivity.
Case Studies
Several case studies have reported on the efficacy of similar compounds:
- Anticancer Efficacy : A study involving pyrrolidine derivatives showed promising results against aggressive breast cancer cell lines, indicating that modifications to the pyrrolidine structure could enhance antitumor activity significantly .
- Cognitive Enhancement : Another study demonstrated that certain derivatives improved cognitive performance in animal models, suggesting that the compound may hold potential for treating cognitive deficits associated with neurodegenerative diseases .
Q & A
Q. How do computational methods enhance the design of derivatives with improved pharmacokinetics?
- Methodological Answer : Apply molecular docking (AutoDock Vina) to predict binding affinity to target receptors (e.g., CNS targets). QSAR models optimize logP (target ≤3) and polar surface area (≤90 Ų) for blood-brain barrier penetration. MD simulations (AMBER) assess stability of salt forms in physiological buffers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
